molecular formula C12H19NO3 B2993880 Methyl 2-(1,2-oxazol-5-yl)octanoate CAS No. 860649-05-4

Methyl 2-(1,2-oxazol-5-yl)octanoate

Cat. No.: B2993880
CAS No.: 860649-05-4
M. Wt: 225.288
InChI Key: JAMJBCJOAAUFPR-UHFFFAOYSA-N
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Description

Methyl 2-(1,2-oxazol-5-yl)octanoate is a synthetic organic compound characterized by an octanoate ester backbone substituted at the second carbon with a 1,2-oxazol-5-yl heterocyclic ring. The molecule combines a medium-chain fatty acid ester with an oxazole moiety, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The ester group confers volatility and lipophilicity, while the oxazole ring may contribute to electronic or steric effects, influencing reactivity or intermolecular interactions .

Properties

IUPAC Name

methyl 2-(1,2-oxazol-5-yl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-3-4-5-6-7-10(12(14)15-2)11-8-9-13-16-11/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMJBCJOAAUFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C1=CC=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,2-oxazol-5-yl)octanoate typically involves the reaction of an appropriate β-hydroxy amide with a fluorinating agent such as Deoxo-Fluor®. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,2-oxazol-5-yl)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(1,2-oxazol-5-yl)octanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(1,2-oxazol-5-yl)octanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate

This metabolite () shares the methyl ester and oxazole motifs but differs in key aspects:

  • Backbone length: The target compound has an 8-carbon chain (octanoate), whereas this analog has a 2-carbon acetate chain.

(2S)-3-[(S)-(4-bromophenyl)(hydroxy)phosphoryl]-2-{[3-(3'-chlorobiphenyl-4-yl)-1,2-oxazol-5-yl]methyl}propanoic acid

A structurally complex oxazole derivative (), this compound includes a 1,2-oxazol-5-yl group but incorporates phosphonate and biphenyl substituents. Unlike the target compound, it features:

  • Charged functional groups: A propanoic acid terminus and phosphoryl group enhance polarity, likely reducing volatility.

Functional Analogs

Methyl Octanoate

A simple ester found in pineapple volatiles (), methyl octanoate shares the octanoate backbone but lacks the oxazole substituent. Key differences include:

  • Volatility: Methyl octanoate’s lack of a polar heterocycle likely increases volatility compared to Methyl 2-(1,2-oxazol-5-yl)octanoate.

3-(Methylthio)propanoic Acid Methyl Ester

Another pineapple-derived ester (), this compound features a methylthio group instead of an oxazole. The sulfur atom may:

  • Enhance nucleophilicity : Compared to the oxazole’s nitrogen.
  • Influence aroma : Sulfur-containing esters often have lower odor thresholds, contributing to fruit fragrance more significantly than oxazole derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Source/Application Notable Properties
This compound C₁₂H₁₉NO₃ Octanoate ester, 1,2-oxazol-5-yl Synthetic Moderate lipophilicity
Methyl octanoate C₉H₁₈O₂ Octanoate ester Natural (pineapple) High volatility, fruity aroma
Methyl 2-[3-(4-hydroxyphenyl)-...acetate C₁₂H₁₃NO₄ Acetate ester, dihydro-oxazole Metabolite () Potential bioactive metabolite
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S Methylthioester Natural (pineapple) Low odor threshold, sulfurous

Table 2: Concentrations of Esters in Pineapple Varieties ()

Compound Tainong No. 4 (µg·kg⁻¹) Tainong No. 6 (µg·kg⁻¹) French Polynesia (µg·kg⁻¹)
Methyl octanoate 142.25 Not detected 1496
3-(Methylthio)propanoic acid methyl ester 622.49 78.06 1140

Research Findings and Implications

  • Analogous methods (e.g., oxazole ring formation via cyclization ) could be adapted.
  • Biochemical Potential: The oxazole ring’s presence may confer enzyme inhibitory activity, as seen in related heterocycles (e.g., kinase inhibitors). However, the metabolite in implies possible biodegradation pathways involving dihydro-oxazole intermediates .
  • Volatility vs. Stability: Compared to methyl octanoate, the oxazole substituent likely reduces volatility, making the compound more suitable for non-volatile applications (e.g., liquid crystals or drug delivery systems) .

Biological Activity

Methyl 2-(1,2-oxazol-5-yl)octanoate is an organic compound characterized by the molecular formula C12H19NO3C_{12}H_{19}NO_3. It belongs to the oxazole family, which is known for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry, due to its potential antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The mechanism behind this activity may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate specific signaling pathways that lead to programmed cell death, making it a subject of interest in cancer research .

The biological activity of this compound can be attributed to its interaction with molecular targets in cells. It may inhibit enzymes or receptors involved in critical biological pathways. For instance, it could affect metabolic processes essential for the survival and proliferation of pathogens and cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds containing oxazole moieties:

Compound NameBiological ActivityUnique Features
AleglitazarAntidiabeticContains oxazole; targets glucose metabolism
DitazolePlatelet aggregation inhibitorInhibits platelet aggregation
MubritinibTyrosine kinase inhibitorTargets specific cancer pathways
OxaprozinCOX-2 inhibitorAnti-inflammatory properties

This table illustrates the diverse biological activities associated with oxazole derivatives and highlights the unique properties of this compound.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated a minimal inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Study 2: Anticancer Mechanism

In another research effort, the compound was tested on various cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This study emphasizes the need for further exploration into its mechanisms and potential therapeutic uses in oncology .

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